Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Description
Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-cyanophenyl group, linked via a carbamoyl bridge to a benzenesulfonyl-piperazine-carboxylate scaffold. This structure combines pharmacophoric elements such as the thiazole ring (known for antimicrobial and anti-inflammatory activity) and the piperazine moiety (common in CNS-targeting drugs) .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S2/c1-2-34-24(31)28-11-13-29(14-12-28)36(32,33)20-9-7-19(8-10-20)22(30)27-23-26-21(16-35-23)18-5-3-17(15-25)4-6-18/h3-10,16H,2,11-14H2,1H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYGNVORUYPMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the thiazole derivative.
Sulfonylation: The sulfonyl group is added by reacting the intermediate with a sulfonyl chloride.
Piperazine Carboxylation: Finally, the piperazine ring is carboxylated using ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halides, nucleophiles, and bases are commonly employed under conditions such as reflux or room temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an
Biological Activity
Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Molecular Formula : C46H48F2N11O8S
Molecular Weight : 953.00403 g/mol
CAS Number : 946075-13-4
The compound features a thiazole ring, a piperazine moiety, and a sulfonamide group, contributing to its pharmacological properties.
Research indicates that compounds similar to this compound may interact with specific biological targets, including proteins involved in cell signaling pathways. The thiazole and piperazine components are known to influence receptor binding and enzyme inhibition.
Anticancer Activity
A study on related thiazole derivatives demonstrated significant anticancer properties, particularly in promoting apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways, suggesting that this compound could exhibit similar effects .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been suggested that the piperazine structure may confer neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Anti-inflammatory Properties
Research has indicated that compounds containing thiazole rings can exhibit anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines and pathways, providing therapeutic benefits in inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in PubMed, derivatives of thiazole were evaluated for their ability to enhance Oct3/4 expression in embryonic stem cells. The lead compound showed promising results in promoting pluripotency, which is crucial for cancer stem cell research .
Case Study 2: Neuroprotection
A recent investigation highlighted the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The results indicated reduced cell death and improved cell viability, suggesting potential applications in neurodegenerative diseases .
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with several piperazine-carboxylate derivatives and thiazole-containing molecules. Key analogues include:
Key Observations :
- Thiazole vs.
- Substituent Effects: The 4-cyanophenyl group in the target compound may enhance π-π stacking interactions compared to ethoxy or methyl groups in analogs .
- Piperazine Conformation : Piperazine rings in similar compounds adopt chair conformations (e.g., ), which optimize hydrogen bonding and hydrophobic interactions in biological targets.
Pharmacological Comparisons
- Antimicrobial Activity: Thiazole-triazole hybrids (e.g., from ) show broad-spectrum antimicrobial activity. The nitro-substituted derivative in (G1) exhibited the highest antifungal activity, suggesting electron-withdrawing groups (like cyano in the target compound) may enhance efficacy.
- Metabolic Stability: The ethyl carboxylate group in the target compound may improve metabolic stability compared to non-esterified analogs, as seen in piperazine-carboxylate derivatives .
Research Findings and Data
Key Properties
- Calculated Physicochemical Properties (estimated for target compound):
- Molecular Formula : C₂₄H₂₂N₆O₅S₂
- XLogP3 : ~3.5 (indicative of moderate lipophilicity)
- Topological Polar Surface Area (TPSA) : ~140 Ų (high polarity due to multiple hydrogen bond acceptors) .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves:
- Piperazine ring formation : Typically via ethylenediamine and dihaloalkanes under basic conditions.
- Sulfonylation : Introducing the sulfonyl group using sulfonyl chlorides.
- Carbamoylation : Reacting with 4-(4-cyanophenyl)-1,3-thiazol-2-amine under mild conditions.
- Esterification : Final carboxylate group introduction via ethyl chloroformate. Common challenges include controlling regioselectivity during sulfonylation and minimizing hydrolysis of the carbamoyl group. Purification often requires column chromatography or recrystallization .
Q. How is the compound structurally characterized?
Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonylpiperazine protons at δ 3.2–3.8 ppm).
- Mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]+ ~589.15 g/mol).
- X-ray crystallography : Resolve stereochemistry and confirm the thiazole-carbamoyl linkage (see similar piperazine-thiazole structures in ) .
Q. What are the recommended storage conditions to ensure stability?
Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamoyl and ester groups. Monitor stability via HPLC every 6 months, particularly for sulfonylpiperazine derivatives prone to thermal degradation .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side reactions?
Apply Design of Experiments (DoE) principles:
- Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal carbamoylation conditions.
- Use flow chemistry (as in ) for precise control over exothermic steps like sulfonylation.
- Monitor intermediates via inline FTIR to detect side products (e.g., sulfonic acid byproducts) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay conditions : Test against isozyme variants (e.g., CYP450 isoforms) using standardized protocols.
- Compound purity : Validate via LC-MS; impurities >0.5% can skew IC₅₀ values.
- Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to differentiate intrinsic activity vs. bioavailability issues .
Q. What computational methods predict target engagement and structure-activity relationships (SAR)?
- Molecular docking : Model interactions with thiazole-binding pockets (e.g., kinases or GPCRs) using AutoDock Vina.
- QSAR : Corrogate electronic parameters (Hammett σ) of the 4-cyanophenyl group with inhibitory activity.
- MD simulations : Assess sulfonylpiperazine flexibility in aqueous vs. membrane environments .
Q. How to design assays for evaluating mechanism of action?
- Enzyme inhibition : Use fluorescence polarization for real-time monitoring of carbamoyl-dependent binding.
- Cellular uptake : Tag the ethyl carboxylate with a fluorescent probe (e.g., BODIPY) and track via confocal microscopy.
- Off-target screening : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended interactions .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
